Boc-Ser(tBu)-OH

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334309. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYLRGKEIUPMRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318722 | |

| Record name | boc-d-ser(tbu)-oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13734-38-8, 248921-67-7 | |

| Record name | NSC334309 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | boc-d-ser(tbu)-oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Ser(tBu)-OH: A Key Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-O-tert-butyl-L-serine, commonly known as Boc-Ser(tBu)-OH. It is an essential protected amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS) and other areas of organic chemistry.[1][2][3] This document details its chemical structure, properties, applications, and the experimental protocols for its use, aiming to equip researchers with the necessary information for its effective application.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-serine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group and the side-chain hydroxyl group is protected by a tert-butyl (tBu) ether.[1][2] This dual-protection strategy is fundamental to its utility, allowing for the selective deprotection and reaction at specific sites during complex synthetic sequences.[2] The Boc group is acid-labile, typically removed with acids like trifluoroacetic acid (TFA), while the tBu group also requires strong acid for cleavage, making them compatible within the Boc-SPPS strategy.[1][4]

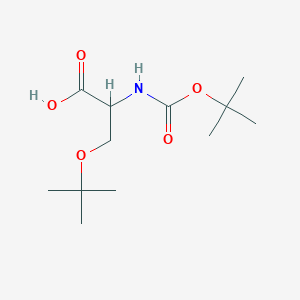

The chemical structure of this compound is as follows:

Quantitative Data Summary

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | References |

| IUPAC Name | (2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [5][6] |

| Synonyms | N-alpha-t-Butyloxycarbonyl-O-t-butyl-L-serine, Boc-O-tert-butyl-L-serine | [5][7][8] |

| CAS Number | 13734-38-8 | [1][2][5] |

| Molecular Formula | C₁₂H₂₃NO₅ | [1][5][8][9] |

| Molecular Weight | 261.31 g/mol | [5][6][9] |

| Appearance | Solid / Powder | |

| Melting Point | 161-164 °C (for DCHA salt) | |

| Optical Activity | [α]20/D +24.5±1.5°, c = 1% in DMF (for DCHA salt) | |

| Storage | 2-8°C |

Note: Some properties, such as melting point, are reported for the commonly supplied dicyclohexylammonium (DCHA) salt form (CAS No: 18942-50-2), which enhances the compound's stability and handling.[10]

Core Applications in Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS) utilizing the Boc protection strategy.[1][11] The orthogonal protection scheme prevents unwanted side reactions involving the nucleophilic hydroxyl side-chain of serine during peptide bond formation.[2][10]

Key Roles:

-

Peptide Chain Elongation: It serves as a building block for introducing serine residues into a growing peptide chain. The protected amino and hydroxyl groups ensure that coupling reactions occur specifically at the C-terminus.[5]

-

Synthesis of Complex Peptides: The Boc strategy, while older than the Fmoc strategy, remains advantageous for the synthesis of certain peptides, such as hydrophobic sequences or those containing acid-sensitive moieties other than the protecting groups.[11]

-

Organic Synthesis: Beyond peptides, this compound is a versatile intermediate in organic synthesis. For instance, it can be converted into glyoxylyl-functionalized molecules for bioconjugation or the creation of heterocyclic compounds.[2]

Experimental Protocols

Successful incorporation of this compound into a peptide sequence requires careful handling and specific activation protocols, especially when starting from the DCHA salt.

3.1. Conversion of this compound·DCHA Salt to Free Acid

Before use in a coupling reaction, the DCHA salt must be converted to the free carboxylic acid.[10]

Materials:

-

This compound·DCHA salt

-

Dichloromethane (DCM) or Ethyl Acetate

-

10% aqueous citric acid or potassium bisulfate (KHSO₄), ice-cold

-

Deionized water

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel, beakers, filter paper, rotary evaporator

Procedure:

-

Dissolution: Dissolve the this compound·DCHA salt in a suitable organic solvent like DCM or ethyl acetate.

-

Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with an equal volume of ice-cold 10% aqueous citric acid or KHSO₄. This step protonates the dicyclohexylamine, making it water-soluble and removing it from the organic phase.

-

Water Wash: Wash the organic layer with deionized water to remove residual acid.

-

Brine Wash: Perform a final wash with brine to remove the majority of the dissolved water from the organic layer.

-

Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filtration and Evaporation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the free acid as a solid or oil. The product should be used promptly or stored under inert gas at low temperature.[10]

3.2. Standard Coupling Protocol in Boc-SPPS

This protocol describes a typical manual coupling step using Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).

Materials:

-

Resin-bound peptide with a free N-terminal amino group

-

This compound (free acid form)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser (ninhydrin) test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF or DCM.

-

Boc Deprotection: Remove the N-terminal Boc group from the resin-bound peptide using an appropriate acidic solution (e.g., 50% TFA in DCM).

-

Washing: Wash the resin thoroughly with DCM followed by DMF to remove residual acid and prepare for coupling.

-

Pre-activation: In a separate vessel, dissolve 3-4 equivalents of this compound and 3-4 equivalents of HOBt in DMF. Add 3-4 equivalents of DIC and allow the mixture to pre-activate for 10-15 minutes at room temperature.

-

Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture for 1-4 hours at room temperature.

-

Monitoring: Monitor the completion of the reaction using the Kaiser test. A yellow result indicates that the primary amine has been consumed and the coupling is complete.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products. The resin is now ready for the next deprotection and coupling cycle.[10]

Visualized Workflow

The following diagram illustrates the logical workflow for a single coupling cycle using this compound in solid-phase peptide synthesis.

Caption: Workflow for one cycle of this compound incorporation in SPPS.

This guide provides foundational knowledge for the effective use of this compound. By understanding its properties and adhering to established protocols, researchers can reliably incorporate this crucial building block into complex peptides for a wide range of applications in research and drug development.

References

- 1. This compound | 13734-38-8 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Buy this compound | 13734-38-8 [smolecule.com]

- 6. (2S)-3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | C12H23NO5 | CID 7017896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. chempep.com [chempep.com]

- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-Ser(tBu)-OH: Properties, Synthesis Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-O-tert-butyl-L-serine, commonly known as Boc-Ser(tBu)-OH. It is a critical building block in modern peptide synthesis and drug discovery, valued for its dual-protection strategy that enables precise and controlled peptide chain elongation. This document details its chemical and physical properties, provides in-depth experimental protocols for its application, and illustrates a typical workflow in solid-phase peptide synthesis (SPPS).

Core Properties of this compound

This compound is a derivative of the amino acid L-serine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group and the side-chain hydroxyl group is protected by a tert-butyl (tBu) ether.[1][2] This orthogonal protection scheme is fundamental to its utility, allowing for the selective removal of the N-terminal Boc group under acidic conditions while the tBu group remains stable, preventing unwanted side reactions at the hydroxyl group.[2]

Table 1: Quantitative Data and Chemical Identifiers for this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₃NO₅[3][4] |

| Molecular Weight | 261.31 g/mol [3][4] |

| Monoisotopic Mass | 261.157623 amu[3] |

| CAS Number | 13734-38-8[3][5] |

| Appearance | Solid[6][7] |

| IUPAC Name | 3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid[3] |

| Canonical SMILES | CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C[3] |

| InChI Key | BPYLRGKEIUPMRJ-UHFFFAOYSA-N[3] |

Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone reagent in Boc/Benzyl (Boc/Bzl) solid-phase peptide synthesis. The following protocols detail the key steps for its incorporation into a growing peptide chain attached to a solid support (resin).

This procedure removes the temporary Boc protecting group from the N-terminus of the resin-bound peptide, preparing it for coupling with the next amino acid.

-

Reagents:

-

Methodology:

-

Initial Wash: Wash the peptide-resin thoroughly with DCM to remove residual solvents from the previous step.

-

TFA Treatment (Step 1): Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes and then drain the solution.[3] This initial, short treatment helps to minimize contact time of the resin with high concentrations of TFA.

-

TFA Treatment (Step 2): Add a fresh solution of 25-50% TFA in DCM and agitate the mixture for 20-30 minutes at room temperature.[3] This step ensures the complete cleavage of the Boc group. The mechanism involves protonation of the Boc group's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates.[1]

-

Washing: Drain the TFA solution and wash the peptide-resin extensively with DCM, followed by isopropanol, and finally with DCM again to remove residual acid.[3]

-

Neutralization: To deprotonate the newly formed N-terminal ammonium trifluoroacetate salt, treat the resin twice with a 5-10% solution of DIEA in DCM or DMF for 2 minutes each time.[3][8] This step is crucial for preparing the free amine for the subsequent coupling reaction.

-

Final Wash: Wash the resin thoroughly with DCM to remove excess DIEA and byproducts. The resin is now ready for the coupling cycle.[3]

-

This protocol describes the activation and coupling of this compound to the deprotected N-terminus of the peptide-resin. The use of an in-situ activating agent like HBTU is common for efficient peptide bond formation.

-

Reagents:

-

This compound (3-4 equivalents relative to resin loading)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3-4 equivalents)

-

HOBt (Hydroxybenzotriazole) (optional, often included with HBTU)

-

DIEA (6-8 equivalents)

-

DMF (synthesis grade)

-

-

Methodology:

-

Prepare Coupling Solution: In a separate reaction vessel, dissolve this compound (3-4 eq.) and HBTU (3-4 eq.) in DMF.[3]

-

Activation: Add DIEA (6-8 eq.) to the amino acid solution. The mixture will often change color, indicating the activation of the carboxylic acid. This step should be performed immediately before addition to the resin.[3]

-

Coupling Reaction: Add the activated this compound solution to the neutralized peptide-resin. Agitate the mixture for 15-60 minutes at room temperature.[3]

-

Monitoring (Optional): The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless) indicates that all free amines have been acylated.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[3] The peptide-resin is now ready for the next deprotection cycle.

-

After the full peptide sequence is assembled, a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), is used to simultaneously cleave the peptide from the resin and remove the acid-labile side-chain protecting groups, including the tert-butyl ether from Ser(tBu).[9][10] This step requires specialized equipment and safety precautions. The tert-butyl group is stable to TFA, which is why it is an effective orthogonal protecting group in Boc-SPPS.[11]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of incorporating a this compound residue during Boc-SPPS.

Caption: Workflow for a single coupling cycle using this compound in Boc-SPPS.

This diagram outlines the three main stages of a single amino acid addition cycle in Boc solid-phase peptide synthesis: N-terminal deprotection using TFA, neutralization of the resulting ammonium salt with a non-nucleophilic base like DIEA, and the subsequent coupling of the activated this compound to form a new peptide bond. Washing steps are critical between each stage to remove excess reagents and byproducts, ensuring high purity of the final peptide.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc Deprotection - TFA [commonorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. csbiochina.com [csbiochina.com]

- 5. rsc.org [rsc.org]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 10. Overview of Custom Peptide Synthesis [peptide2.com]

- 11. peptide.com [peptide.com]

An In-depth Technical Guide to Boc-Ser(tBu)-OH: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-α-(tert-Butoxycarbonyl)-O-tert-butyl-L-serine, commonly known as Boc-Ser(tBu)-OH. This protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS) and other organic syntheses, valued for its dual-protection scheme that allows for controlled, sequential peptide chain elongation.[1][2] This document details its chemical structure, physical characteristics, spectral data, and provides experimental protocols for its use and characterization.

Chemical and Physical Properties

This compound is a white to off-white solid, often supplied as a dicyclohexylamine (DCHA) salt to improve its stability and handling.[3] The free acid form is typically not crystalline.[4] Its dual protecting groups, the Boc group on the α-amino group and the tert-butyl ether on the side-chain hydroxyl group, offer orthogonal protection, enabling selective deprotection strategies in complex synthetic routes.[1]

General Properties

A summary of the general physical and chemical properties of this compound is presented in Table 1.

Table 1: General Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | N-α-(tert-Butoxycarbonyl)-O-tert-butyl-L-serine | [5] |

| Synonyms | Boc-O-tert-butyl-L-serine | [5] |

| CAS Number | 13734-38-8 | [5] |

| Molecular Formula | C₁₂H₂₃NO₅ | [5] |

| Molecular Weight | 261.31 g/mol | [2] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 161-164 °C (DCHA salt) | [5] |

| Optical Activity | [α]20/D +24.5 ± 1.5° (c = 1% in DMF) (DCHA salt) | [5] |

Solubility

The presence of two tert-butyl groups renders this compound soluble in a range of organic solvents. This solubility is crucial for its application in solid-phase peptide synthesis.

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference(s) |

| Dichloromethane (DCM) | Soluble | [3] |

| Chloroform | Soluble | |

| Ethyl Acetate | Soluble | [3] |

| Dimethylformamide (DMF) | Soluble | [5] |

| Dimethyl sulfoxide (DMSO) | Soluble | |

| Acetone | Soluble | |

| Water | Low solubility | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the verification of the identity and purity of this compound. The following sections provide expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is characterized by the signals from the two tert-butyl groups, the serine backbone protons, and the amine proton.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~5.3-5.5 | d | NH |

| ~4.2-4.4 | m | α-CH |

| ~3.6-3.8 | m | β-CH₂ |

| ~1.45 | s | 9H, Boc (C(CH₃)₃) |

| ~1.15 | s | 9H, tBu (C(CH₃)₃) |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon skeleton.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment | |---|---|---| | ~173-175 | C=O (Carboxyl) | | ~155-157 | C=O (Boc) | | ~79-81 | C(CH₃)₃ (Boc) | | ~73-75 | C(CH₃)₃ (tBu) | | ~62-64 | β-CH₂ | | ~55-57 | α-CH | | ~28.5 | C(CH₃)₃ (Boc) | | ~27.5 | C(CH₃)₃ (tBu) |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands for its functional groups.

Table 5: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| ~3300-3400 | Strong, Broad | N-H Stretch | [8] |

| ~2850-3000 | Medium-Strong | C-H Stretch (Alkyl) | [8] |

| ~1700-1720 | Strong | C=O Stretch (Carboxylic Acid) | [8] |

| ~1680-1700 | Strong | C=O Stretch (Boc Urethane) | [8] |

| ~1365, 1390 | Medium | C-H Bend (tert-butyl) | [8] |

| ~1160-1170 | Strong | C-O Stretch (Ether and Carboxylate) | [8] |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a common technique for determining the molecular weight of this compound.

Table 6: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 262.16 | [M+H]⁺ |

| 284.14 | [M+Na]⁺ |

| 206.11 | [M-tBu+H]⁺ |

| 162.08 | [M-Boc+H]⁺ |

Note: Fragmentation patterns can vary depending on the ionization method and conditions.[4][9] A characteristic fragmentation is the loss of isobutylene (56 Da) from the tert-butyl group.[9]

Experimental Protocols

The following sections detail key experimental procedures involving this compound.

Characterization Protocols

A standard protocol for preparing a sample for NMR analysis is as follows:

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[10]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11]

-

Dissolution: Ensure complete dissolution of the sample, using gentle vortexing if necessary.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.[12]

-

Dissolution: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).[3]

-

Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[3]

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[3]

-

Analysis: Acquire the IR spectrum of the thin film.

Synthetic Protocols

For use in peptide synthesis, the DCHA salt of this compound must be converted to the free acid.[3]

Caption: Workflow for the conversion of this compound DCHA salt to its free acid form.

The following is a general protocol for the coupling of this compound onto a resin-bound peptide chain.

Caption: A typical cycle for the incorporation of this compound in Boc-SPPS.

The Boc group is acid-labile and is typically removed using trifluoroacetic acid (TFA).

-

Reaction Setup: Treat the Boc-protected peptide (either on-resin or in solution) with a solution of 25-50% TFA in a suitable solvent like dichloromethane (DCM).[3]

-

Reaction Time: The reaction is typically complete within 30 minutes at room temperature.[3]

-

Work-up: For solution-phase deprotection, the TFA and solvent are removed under reduced pressure. For solid-phase, the resin is washed thoroughly.

The tert-butyl ether protecting group on the serine side chain is also removed under acidic conditions, typically during the final cleavage of the peptide from the resin.

-

Cleavage Cocktail: A common cleavage cocktail is a mixture of TFA, a scavenger such as triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

-

Procedure: The peptide-resin is treated with the cleavage cocktail for 1-3 hours at room temperature.

-

Isolation: The peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, washed with cold ether, and then dried.

Purity Determination

The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC).

HPLC Protocol

-

System: A standard HPLC system with a UV detector.[13]

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[13]

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is commonly used.

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

-

Gradient: A typical gradient might be 5% to 95% B over 20-30 minutes.[13]

-

Detection: UV detection at 220 nm.[13]

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5-1.0 mg/mL and filter through a 0.45 µm syringe filter before injection.[13]

Safety Information

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of the properties and handling of this compound for its effective use in research and development. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 13734-38-8 | Benchchem [benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. How to make an NMR sample [chem.ch.huji.ac.il]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to Boc-Ser(tBu)-OH (CAS Number: 13734-38-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(tert-Butoxycarbonyl)-O-tert-butyl-L-serine, commonly abbreviated as Boc-Ser(tBu)-OH, is a cornerstone building block in modern peptide synthesis and related areas of chemical biology. Its unique dual-protection strategy, featuring a Boc group on the α-amino function and a tert-butyl ether on the serine hydroxyl side-chain, offers chemists precise control over peptide elongation. This orthogonal protection scheme is particularly valuable in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS), enabling the selective deprotection and coupling of amino acids to construct complex peptide sequences with high fidelity. This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and experimental protocols related to this compound, serving as a critical resource for professionals in peptide chemistry and drug development.

Chemical and Physical Properties

This compound is a white to off-white solid, and its physicochemical properties are summarized in the table below. These characteristics are essential for its handling, storage, and application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 13734-38-8 | [1][2] |

| Molecular Formula | C₁₂H₂₃NO₅ | [3] |

| Molecular Weight | 261.31 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 161-164 °C (for the DCHA salt) | |

| Solubility | Soluble in DMF, DCM, THF | [2] |

| Storage Temperature | 2-8°C |

Role in Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides. The Boc protecting group on the α-amino group is acid-labile and can be removed with acids like trifluoroacetic acid (TFA), while the tert-butyl ether protecting the hydroxyl group of the serine side chain is also removed under strong acidic conditions, typically during the final cleavage of the peptide from the resin. This differential lability is central to the Boc/Bzl peptide synthesis strategy.[2][4][5]

The presence of the bulky tert-butyl group on the serine side chain effectively prevents side reactions at the hydroxyl group during peptide coupling, such as O-acylation, which can lead to impurities and lower yields.

Experimental Protocols

Conversion of this compound DCHA Salt to the Free Acid

This compound is often supplied as a dicyclohexylamine (DCHA) salt to improve its stability and handling. Before it can be used in a coupling reaction, the DCHA salt must be converted to the free acid.

Methodology:

-

Dissolution: Dissolve the this compound·DCHA salt in an organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with a 10% aqueous solution of citric acid or potassium bisulfate. This step protonates the dicyclohexylamine, making it water-soluble and facilitating its removal.

-

Water Wash: Wash the organic layer with water to remove any residual acid.

-

Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the majority of the water from the organic layer.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filtration and Evaporation: Filter the solution to remove the drying agent and then evaporate the solvent under reduced pressure to obtain the free acid of this compound.

General Boc-SPPS Cycle for Incorporation of this compound

The following protocol outlines a single coupling cycle in a typical Boc-SPPS workflow.

Methodology:

-

Resin Swelling: Swell the resin (e.g., Merrifield resin) in a suitable solvent like dichloromethane (DCM).

-

Boc Deprotection: Remove the N-terminal Boc group from the resin-bound amino acid by treating it with a solution of 50% trifluoroacetic acid (TFA) in DCM.

-

Washing: Thoroughly wash the resin with DCM and then isopropanol to remove residual TFA and byproducts.

-

Neutralization: Neutralize the resulting trifluoroacetate salt on the resin with a solution of a hindered base, such as 5-10% N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF).

-

Washing: Wash the resin again with DCM to remove excess base.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, pre-activate this compound by dissolving it with a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.

-

Add the activated amino acid solution to the resin and agitate to facilitate the coupling reaction.

-

-

Washing: After the coupling is complete, wash the resin with DMF and DCM to remove unreacted reagents and byproducts. The cycle can then be repeated for the next amino acid.

Applications in the Synthesis of Bioactive Peptides

The utility of this compound extends to the synthesis of a wide array of bioactive peptides, including those with therapeutic potential.

Neurotrophic Peptides: The Example of Humanin

Humanin is a 24-amino acid mitochondrial-derived peptide known for its neuroprotective effects, making it a subject of interest in research on age-related diseases like Alzheimer's.[6][7] The synthesis of humanin and its analogues can be achieved using Boc-SPPS, where this compound would be a key reagent for the incorporation of serine residues.

Humanin exerts its cytoprotective effects by activating several intracellular signaling pathways. Upon binding to its receptor complex, which includes gp130, it can trigger the phosphorylation and activation of key signaling molecules such as AKT, ERK1/2, and STAT3.[6][8] These pathways are crucial for promoting cell survival and inhibiting apoptosis.

Antimicrobial Peptides: The Example of Buforin II

Buforin II is a 21-amino acid antimicrobial peptide derived from the histone H2A of the Asian toad.[9] It exhibits potent antimicrobial activity against a broad spectrum of microorganisms. The synthesis of buforin II and its analogues, often pursued in the development of new antibiotics, can be carried out using Boc-SPPS, where this compound would be utilized for serine incorporation.

The mechanism of action of buforin II is distinct from many other antimicrobial peptides that act by forming pores in the cell membrane. Instead, buforin II penetrates the bacterial cell membrane without causing lysis and then binds to intracellular DNA and RNA, thereby inhibiting cellular functions and leading to rapid cell death.[9][10][11]

Conclusion

This compound (CAS: 13734-38-8) is an indispensable reagent in the field of peptide chemistry. Its dual-protecting group strategy provides the necessary control and flexibility for the synthesis of complex peptides, including those with significant therapeutic potential. A thorough understanding of its properties and the experimental protocols for its use is essential for researchers and professionals aiming to synthesize high-purity peptides for a variety of applications, from basic research to drug discovery and development.

References

- 1. This compound | 13734-38-8 [chemicalbook.com]

- 2. This compound | 13734-38-8 | Benchchem [benchchem.com]

- 3. This compound AldrichCPR [sigmaaldrich.com]

- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The mitochondrial-derived peptide humanin activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mitochondrial-derived peptide humanin activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. [PDF] Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions. | Semantic Scholar [semanticscholar.org]

Orthogonal Protecting Groups in Boc-Ser(tBu)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the orthogonal protecting group strategy employed in N-α-tert-butoxycarbonyl-O-tert-butyl-L-serine (Boc-Ser(tBu)-OH), a critical building block in modern peptide synthesis and organic chemistry.[1] We will delve into the rationale behind this protection scheme, quantitative data on protecting group stability, detailed experimental protocols, and potential side reactions.

The dual protection of the α-amino group with the acid-labile tert-butoxycarbonyl (Boc) group and the hydroxyl side chain with the acid-labile tert-butyl (tBu) ether offers a powerful tool for chemists.[1] This "orthogonal" approach allows for the selective deprotection and manipulation of different functional groups within a molecule, enabling the synthesis of complex peptides and other organic structures.[1]

The Principle of Orthogonality in this compound

In the context of peptide synthesis, protecting groups are considered orthogonal if they can be removed under distinct chemical conditions, allowing for the selective deprotection of one group while others remain intact. While both the Boc and tBu groups in this compound are acid-labile, their removal relies on a principle of graduated acid lability. The Boc group is significantly more sensitive to acid and can be removed with moderate acidic conditions, such as 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM), while the tBu group requires stronger acidic conditions for efficient cleavage, typically >90% TFA.[2][3] This difference in reactivity forms the basis of the protection strategy in Boc-based Solid-Phase Peptide Synthesis (SPPS).

Quantitative Data on Protecting Group Stability and Cleavage

The selection of an appropriate deprotection strategy is critical to minimize side reactions and maximize yield. The following tables summarize the conditions for the cleavage of Boc and tBu groups and highlight the stability of the tBu group during Boc deprotection.

| Protecting Group | Reagent | Conditions | Time | Efficacy |

| Boc | 25-50% TFA in DCM | Room Temperature | 20-30 min | >99% Cleavage |

| Boc | 4M HCl in Dioxane | Room Temperature | 30-60 min | >99% Cleavage |

| tBu | 95% TFA, 2.5% TIS, 2.5% H₂O | Room Temperature | 1-3 hours | >99% Cleavage |

| tBu | HF/anisole | 0 °C | 1 hour | >99% Cleavage |

| tBu | TFMSA/TFA/thioanisole | Room Temperature | 1-2 hours | >99% Cleavage |

| Table 1: General Deprotection Conditions for Boc and tBu Groups. |

| Boc Deprotection Condition | Premature tBu Cleavage (%) | Notes |

| 25% TFA in DCM, 30 min | < 1% | Generally considered stable for routine Boc deprotection cycles. |

| 50% TFA in DCM, 30 min | 1-5% | Increased risk of premature cleavage, especially with repeated cycles. |

| Prolonged exposure to 50% TFA | > 5% | The tBu group is not completely stable to the repeated acid treatments in a lengthy Boc-SPPS.[4] |

| Table 2: Stability of the Serine tBu ether during Boc Deprotection. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the protection of the hydroxyl and amino groups of L-serine. While numerous variations exist, a general multi-step approach is outlined below.

Workflow for the Synthesis of this compound

Caption: A general synthetic workflow for this compound.

Protocol:

-

Esterification of L-Serine: L-serine is first converted to its methyl ester to protect the carboxylic acid. This is typically achieved by reacting L-serine with methanol in the presence of thionyl chloride.

-

N-Boc Protection: The amino group of the serine methyl ester is then protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

-

O-tert-butylation: The hydroxyl group is protected as a tert-butyl ether. This can be accomplished by reacting the N-Boc-serine methyl ester with isobutylene in the presence of an acid catalyst.

-

Saponification: Finally, the methyl ester is hydrolyzed using a base like sodium hydroxide or lithium hydroxide to yield the final product, this compound.

Use of this compound in Boc-SPPS

This compound is a key reagent in Boc-based Solid-Phase Peptide Synthesis. The following diagram and protocol outline a typical cycle for incorporating a this compound residue into a growing peptide chain.

Boc-SPPS Cycle for this compound Incorporation

Caption: A typical cycle of Boc-SPPS for incorporating this compound.

Protocol:

-

Resin Preparation: The solid support with the growing peptide chain is swelled in a suitable solvent like DCM.

-

Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with 25-50% TFA in DCM for approximately 30 minutes.

-

Washing: The resin is thoroughly washed with DCM and a neutralizing solvent (e.g., isopropanol) to remove excess acid and byproducts.

-

Neutralization: The protonated N-terminal amine is neutralized with a base, typically 10% N,N-diisopropylethylamine (DIEA) in DCM or DMF.

-

Coupling: this compound is pre-activated with a coupling reagent (e.g., DIC/HOBt or HATU) and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.

-

Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts, yielding the extended peptide chain ready for the next coupling cycle.

Final Cleavage and Deprotection

After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups, including the tBu ether of serine, are removed simultaneously.

Final Cleavage and Deprotection Workflow

Caption: Workflow for the final cleavage and deprotection of the peptide.

Protocol:

-

Resin Treatment: The peptide-resin is treated with a cleavage cocktail, most commonly a high concentration of TFA (e.g., 95%) containing scavengers.

-

Scavengers: Scavengers such as triisopropylsilane (TIS) and water are crucial to trap the reactive tert-butyl cations generated during the cleavage of the tBu and other protecting groups, thus preventing side reactions like the re-alkylation of sensitive residues (e.g., Trp, Met). A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

-

Reaction: The cleavage reaction is typically carried out at room temperature for 1-3 hours.

-

Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution by the addition of cold diethyl ether.

-

Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold ether, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions and Mitigation

Several side reactions can occur during the synthesis and deprotection of peptides containing this compound.

| Side Reaction | Description | Mitigation |

| Premature tBu Cleavage | As shown in Table 2, some loss of the tBu group can occur during repeated Boc deprotection steps in a long synthesis. | Use the mildest possible conditions for Boc deprotection (e.g., 25% TFA in DCM). Minimize deprotection times. |

| Racemization | The chiral center of the serine residue can epimerize during the activation step of coupling. | Use of coupling additives like 1-hydroxybenzotriazole (HOBt) or using uronium/phosphonium-based coupling reagents (e.g., HATU, HBTU) can suppress racemization.[5] |

| O-Acylation | If the hydroxyl group of serine is not protected, it can be acylated during the coupling reaction, leading to branched peptides. | The tBu protecting group effectively prevents O-acylation. |

| Alkylation by t-Butyl Cations | During the final cleavage, the generated t-butyl cations can alkylate nucleophilic side chains such as those of Trp and Met.[6] | Use of a scavenger cocktail containing TIS, water, and/or thioanisole is essential to trap these reactive species.[6] |

Conclusion

The orthogonal protecting group strategy in this compound, based on the graduated acid lability of the Boc and tBu groups, provides a robust and versatile method for the incorporation of serine into peptides. A thorough understanding of the reaction conditions, potential side reactions, and appropriate mitigation strategies, as outlined in this guide, is essential for the successful synthesis of complex, serine-containing peptides for research, and therapeutic development.

References

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Deployment of Boc and tBu Protecting Groups in Serine Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydroxyl-containing amino acid serine presents unique challenges and opportunities in the chemical synthesis of peptides and complex organic molecules. The strategic use of protecting groups for its α-amino and side-chain hydroxyl functionalities is paramount to achieving high yields, purity, and stereochemical integrity. This technical guide provides a comprehensive analysis of the roles of the tert-butoxycarbonyl (Boc) and tert-butyl (tBu) protecting groups in serine chemistry. It delves into the principles of orthogonal protection, detailed experimental protocols for the synthesis and application of Boc-Ser(tBu)-OH, a critical examination of potential side reactions, and its application in the synthesis of therapeutic peptides.

Introduction: The Imperative for Serine Protection

Serine's nucleophilic hydroxyl group and its primary amine necessitate a robust protection strategy during chemical synthesis to prevent undesirable side reactions. These include O-acylation during peptide coupling, racemization, and β-elimination. The choice of protecting groups is dictated by the overall synthetic strategy, with the Boc and tBu groups offering a powerful and widely adopted orthogonal approach, particularly in solid-phase peptide synthesis (SPPS).

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino functionality, removable under moderately acidic conditions, typically with trifluoroacetic acid (TFA). The tert-butyl (tBu) ether, used for the side-chain hydroxyl group, is also acid-labile but requires stronger acidic conditions for cleavage, such as concentrated TFA or hydrogen fluoride (HF). This differential lability forms the basis of their orthogonal nature in the widely used Fmoc/tBu SPPS strategy, where the Fmoc group is removed under basic conditions to which the tBu ether is stable.

The Orthogonal Protection Strategy with Boc and tBu Groups

Orthogonal protection allows for the selective removal of one protecting group in the presence of others by employing distinct chemical conditions.[1] The combination of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino terminus and the acid-labile tBu group for the serine side chain is a cornerstone of modern SPPS.[2][3]

In a typical Fmoc/tBu SPPS workflow, the peptide chain is elongated by the repetitive removal of the N-terminal Fmoc group with a mild base (e.g., piperidine) and subsequent coupling of the next Fmoc-protected amino acid. The tBu group on the serine side chain remains intact throughout this iterative process. The final step involves the simultaneous cleavage of the peptide from the solid support and the removal of all acid-labile side-chain protecting groups, including the tBu ether from serine, using a strong acid cocktail.

This strategy prevents the serine hydroxyl group from participating in unwanted reactions during peptide chain elongation and allows for the synthesis of complex serine-containing peptides with high fidelity.

Figure 1: Orthogonal protection and deprotection of serine.

Synthesis and Handling of this compound

While commercially available, understanding the synthesis of this compound provides valuable insights into its properties. A common route involves the O-tert-butylation of a suitably N- and C-protected serine derivative.

Experimental Protocol: Synthesis of (S)-O-tert-butyl-serine methyl ester tosylate

This protocol, adapted from patent literature, describes a key step in the synthesis of tBu-protected serine.[4]

-

Starting Material: L-serine methyl ester hydrochloride.

-

Reaction: The serine methyl ester hydrochloride is dissolved in a suitable solvent (e.g., dichloromethane or dioxane).

-

Catalyst: A catalytic amount of p-toluenesulfonic acid is added.

-

Reagent: Isobutene is passed through the reaction mixture for 48-96 hours.

-

Work-up: The reaction mixture is worked up to yield (S)-O-tert-butyl-serine methyl ester tosylate.

Subsequent saponification of the methyl ester and protection of the α-amino group with di-tert-butyl dicarbonate ((Boc)₂O) would yield the desired this compound.

Handling of this compound·DCHA Salt

For improved stability and handling, this compound is often supplied as a dicyclohexylamine (DCHA) salt.[5] This salt must be converted to the free acid before use in peptide coupling reactions.

Protocol for Conversion of DCHA Salt to Free Acid: [5]

-

Dissolution: Dissolve the this compound·DCHA salt in dichloromethane (DCM) or ethyl acetate.

-

Acidic Wash: Transfer the solution to a separatory funnel and wash three times with an ice-cold 10% aqueous solution of citric acid or potassium bisulfate.

-

Water and Brine Wash: Wash the organic layer sequentially with water and then brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Evaporation: Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the free acid.

Application in Solid-Phase Peptide Synthesis

The incorporation of this compound into a growing peptide chain on a solid support is a critical step that requires efficient coupling to avoid deletion sequences and other impurities.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent significantly impacts the efficiency of the reaction. The following table provides a comparative overview of common coupling reagents used for this compound.

| Coupling Reagent | Relative Efficiency | Typical Coupling Time | Racemization Risk | Notes |

| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective, but can be slower for sterically hindered couplings.[5] |

| HBTU/HOBt | Very Good | 30 - 60 minutes | Low | A reliable and faster alternative to carbodiimides.[5] |

| HATU | Excellent | 15 - 45 minutes | Very Low | Highly efficient, recommended for difficult couplings.[5] |

| COMU | Excellent | 15 - 45 minutes | Very Low | High reactivity with an improved safety profile.[5] |

Experimental Protocol: Manual Boc-SPPS Coupling of this compound

This protocol outlines a general procedure for a single coupling cycle in manual Boc-SPPS.

-

Resin Preparation: Swell the resin (e.g., Merrifield resin) in DCM.

-

Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, drain, and then treat again with the same solution for 20-30 minutes.[5]

-

Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM.

-

Neutralization: Neutralize the resin-bound amine salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) (2 x 2 minutes).[5]

-

Washing: Wash the resin with DCM.

-

Pre-activation (for HBTU coupling): In a separate vessel, dissolve this compound (3-4 equivalents) and HBTU (3-4 equivalents) in DMF.

-

Activation and Coupling: Add DIEA (6-8 equivalents) to the amino acid solution and immediately add the activated solution to the resin. Agitate for 15-60 minutes at room temperature.[5]

-

Monitoring: Monitor the reaction completion using the ninhydrin test.

-

Washing: Once coupling is complete, wash the resin thoroughly with DMF and DCM.

Figure 2: General workflow for a single coupling cycle in Boc-SPPS.

Potential Side Reactions and Mitigation Strategies

The use of protected serine derivatives is not without challenges. Several side reactions can occur, impacting the purity and yield of the final peptide.

β-Elimination

Under basic conditions, such as those used for Fmoc deprotection, the α-proton of serine can be abstracted, leading to the elimination of the side-chain hydroxyl group (or its protected form) to generate a dehydroalanine (Dha) residue.[6] This is particularly problematic for phosphorylated serine but can also occur with other derivatives. The tBu protecting group is generally effective at minimizing this side reaction under standard conditions.

Mitigation Strategies:

-

Use of Weaker Bases for Fmoc Deprotection: Replacing piperidine with a weaker base like piperazine or DBU can reduce the incidence of β-elimination, especially at elevated temperatures.

-

Temperature Control: Avoiding high temperatures during coupling and deprotection steps is crucial.

-

Optimized Protecting Groups: For particularly sensitive sequences, alternative protecting groups may be considered.

O-Sulfonation

A notable side reaction can occur during the final TFA cleavage step, particularly when Arg(Pmc) or Arg(Mtr) protecting groups are present. The sulfonic acid moieties released from these protecting groups can react with the hydroxyl group of serine (after tBu cleavage) to form O-sulfo-serine derivatives.[7]

Mitigation Strategies:

-

Use of Scavengers: The inclusion of effective scavengers in the cleavage cocktail is essential to trap the reactive species that lead to O-sulfonation.

Racemization

Serine is susceptible to racemization, especially during the activation step of peptide coupling. The choice of coupling reagent and the amount of base used can influence the extent of racemization.

Mitigation Strategies:

-

Use of Additives: Additives like HOBt or Oxyma Pure can suppress racemization.

-

Careful Control of Base: The amount and type of base used for activation should be carefully controlled.

Deprotection Strategies

The final step in the synthesis of a serine-containing peptide is the removal of the protecting groups.

Selective Boc Deprotection

The Boc group is selectively removed at each step of the SPPS using a solution of TFA in DCM, as described in the coupling protocol.

Final Cleavage and tBu Deprotection

The tBu group is stable to the conditions of Boc deprotection but is removed during the final cleavage of the peptide from the resin. This is typically achieved using a strong acid cocktail containing scavengers to trap the reactive tert-butyl cations generated during the cleavage.

Typical Cleavage Cocktail (Reagent K): [8]

-

TFA/H₂O/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v/v/v/v).

Protocol for Cleavage and Deprotection: [8]

-

Place the dry peptidyl-resin in a reaction vessel.

-

Add the cleavage cocktail (e.g., 1-2 mL per 100 mg of resin).

-

Agitate the mixture at room temperature for 2 to 4 hours.

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Pellet the peptide via centrifugation.

-

Wash the peptide pellet with cold ether and dry under vacuum.

Figure 3: Logical flow for the deprotection of Boc and tBu groups.

Applications in Drug Development

The robust and reliable nature of the Boc and tBu protecting groups for serine has made them integral to the synthesis of numerous therapeutic peptides.

Case Study: Enfuvirtide (Fuzeon®)

Enfuvirtide is a 36-amino acid peptide that acts as an HIV fusion inhibitor.[9][10] Its large-scale chemical synthesis is a landmark achievement in peptide manufacturing. The synthesis of Enfuvirtide often employs a hybrid solid-phase and solution-phase approach, where protected peptide fragments are synthesized on a solid support and then coupled in solution.[11][12] The use of tBu-protected serine is crucial in the solid-phase synthesis of these fragments to prevent side reactions during chain elongation.

Case Study: Semaglutide (Ozempic®, Rybelsus®, Wegovy®)

Semaglutide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes and obesity. Its synthesis involves the stepwise solid-phase assembly of the peptide backbone, which includes several serine residues. The Fmoc/tBu strategy is commonly employed, where Fmoc-Ser(tBu)-OH is used as the building block for incorporating serine into the peptide chain.[13][14][15] The stability of the tBu ether to the basic conditions of Fmoc deprotection is essential for the successful synthesis of this complex therapeutic peptide.

Conclusion

The tert-butoxycarbonyl (Boc) and tert-butyl (tBu) protecting groups play indispensable and complementary roles in the chemical synthesis of serine-containing molecules. Their orthogonal nature, particularly in the context of the Fmoc/tBu strategy for solid-phase peptide synthesis, provides a robust framework for the construction of complex peptides with high purity and yield. A thorough understanding of their application, potential side reactions, and mitigation strategies, as detailed in this guide, is essential for researchers, scientists, and drug development professionals working at the forefront of peptide and medicinal chemistry. The successful synthesis of therapeutic peptides like Enfuvirtide and Semaglutide underscores the critical importance of this protection strategy in modern drug discovery and development.

References

- 1. biosynth.com [biosynth.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. peptide.com [peptide.com]

- 4. CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. BOC-SER-OH synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mesalabs.com [mesalabs.com]

- 9. Large-scale manufacture of peptide therapeutics by chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of HIV fusion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]

- 12. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. CN112028986A - Synthesis method of semaglutide - Google Patents [patents.google.com]

Navigating the Stability and Storage of Boc-Ser(tBu)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Boc-Ser(tBu)-OH, or N-α-(tert-Butoxycarbonyl)-O-tert-butyl-L-serine, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). Its dual-protection scheme offers strategic advantages in the assembly of complex peptide chains. However, ensuring the integrity of this critical reagent through appropriate storage and handling is paramount to the success of synthetic endeavors. This technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and analytical methodologies for purity assessment.

Chemical Stability Profile

The stability of this compound is intrinsically linked to the chemical nature of its two protecting groups: the tert-butoxycarbonyl (Boc) group on the α-amino group and the tert-butyl (tBu) ether on the serine hydroxyl side chain. Both are susceptible to cleavage under acidic conditions, a property that is exploited for their removal during peptide synthesis.

Acid Sensitivity: The Boc group is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA), typically used in SPPS for deprotection of the N-terminus. The tBu group also requires acidic conditions for its removal, though its lability can differ from the Boc group. This acid sensitivity dictates that this compound must be stored in an environment free from acidic vapors.

Base Stability: Conversely, this compound is stable under the basic and neutral conditions commonly employed in the coupling steps of Fmoc-based solid-phase peptide synthesis.[1] This orthogonal stability is a key feature of its utility in peptide chemistry.

Hydrolytic Stability: In aqueous conditions, particularly at non-neutral pH, this compound can be susceptible to hydrolysis, leading to the loss of its protecting groups. Therefore, prolonged exposure to moisture should be avoided.

DCHA Salt for Enhanced Stability: To improve handling and stability, this compound is frequently supplied as a dicyclohexylammonium (DCHA) salt.[2] This salt form is a crystalline solid that is less prone to degradation than the free acid, which is often not crystalline.

A summary of the qualitative stability of this compound is presented in the table below.

| Condition | Stability | Notes |

| Acidic pH | Labile | Both Boc and tBu groups are cleaved by acids. Avoid exposure to acidic vapors during storage. |

| Neutral pH | Generally Stable | Stable for short periods in neutral aqueous solutions. |

| Basic pH | Stable | Resistant to basic conditions used in peptide coupling reactions.[1] |

| Moisture | Moderate | Prone to hydrolysis over extended periods. Should be stored in a dry environment. |

| Light | Generally Stable | No specific photolability is widely reported, but storage in the dark is a standard precautionary measure for complex organic molecules. |

| Temperature | Labile at high temperatures | Elevated temperatures can promote degradation. |

Recommended Storage Conditions

Proper storage is crucial to maintain the purity and integrity of this compound. The following conditions are recommended based on available data from suppliers and chemical literature.

| Form | Storage Temperature | Duration | Atmosphere | Container |

| Powder (Free Acid) | -20°C | Long-term | Inert gas (e.g., Argon, Nitrogen) recommended | Tightly sealed, opaque container |

| Powder (DCHA Salt) | 2-8°C | Short- to medium-term | Dry | Tightly sealed, opaque container |

| Powder (DCHA Salt) | -20°C | Long-term | Dry | Tightly sealed, opaque container |

| In Solution | -20°C or -80°C | Short-term | In a suitable dry, aprotic solvent (e.g., DMF, DCM) | Tightly sealed vial with a septum |

Note: While specific quantitative long-term stability data at various temperatures is not extensively published, adherence to these conditions is the industry standard for preserving the quality of protected amino acids. For solutions, it is advisable to prepare them fresh whenever possible to avoid potential degradation.

Degradation Pathways

The primary degradation pathway for this compound is the acid-catalyzed cleavage of its protecting groups.

Under acidic conditions, the initial point of cleavage is typically the more labile Boc group, yielding H-Ser(tBu)-OH. With stronger acids or longer exposure times, the tBu group can also be cleaved, ultimately leading to unprotected serine (H-Ser-OH). Other potential, though less commonly discussed in the context of storage, degradation pathways could include hydrolysis of the carbamate and ether linkages under harsh conditions.

Experimental Protocols for Stability and Purity Assessment

A robust analytical methodology is essential for assessing the purity of this compound and detecting any potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

General Workflow for Stability Testing

Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the active pharmaceutical ingredient (in this case, this compound) from its degradation products, process impurities, and other potential interferents. While a specific, validated method for this compound is not publicly available, a general approach to developing such a method would involve the following:

-

Column Selection: A reversed-phase column, such as a C18 or C8, is typically suitable for separating compounds of this polarity.

-

Mobile Phase: A gradient elution is often necessary to achieve good separation of the parent compound from its more polar degradation products. A common mobile phase system would consist of:

-

Solvent A: Water with an acidic modifier (e.g., 0.1% TFA or 0.1% formic acid)

-

Solvent B: Acetonitrile or methanol with the same acidic modifier

-

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is generally effective for detecting the peptide bond and the carbamate group.

-

Forced Degradation: To ensure the method is stability-indicating, the this compound sample should be subjected to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic). The resulting chromatograms should demonstrate that the degradation products are well-resolved from the main peak.

-

Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess the spectral purity of the this compound peak, providing confidence that no impurities are co-eluting.

Other Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound and its potential degradation products. The disappearance of characteristic signals for the Boc (around 1.4 ppm in ¹H NMR) and tBu (around 1.2 ppm in ¹H NMR) groups would indicate degradation.

-

Mass Spectrometry (MS): MS is invaluable for confirming the molecular weight of this compound and identifying the mass of any degradation products, which can help in elucidating the degradation pathways.

Logical Relationship for Handling and Use

To ensure the successful application of this compound in peptide synthesis, a logical workflow for its handling and use should be followed.

References

Synthesis of Boc-Ser(tBu)-OH: An In-depth Technical Guide for Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of N-α-(tert-Butoxycarbonyl)-O-tert-butyl-L-serine (Boc-Ser(tBu)-OH), a critical protected amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the α-amino group and the tert-butyl (tBu) group on the hydroxyl side chain offers orthogonal protection, enabling the precise and efficient construction of complex peptide sequences. This document details the prevalent synthetic methodologies, complete with experimental protocols and comparative quantitative data, to serve as a valuable resource for professionals in peptide chemistry and drug development.

Introduction to this compound in Peptide Synthesis

This compound is an indispensable building block in modern peptide chemistry. The Boc group provides temporary protection for the α-amino functionality, which can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA). Simultaneously, the acid-labile tert-butyl ether safeguards the serine hydroxyl group, preventing undesirable side reactions during peptide coupling steps. This dual-protection scheme is fundamental to the stepwise elongation of peptide chains on a solid support. The stability of the protected amino acid under various coupling conditions and its ease of incorporation make it a preferred choice for the synthesis of therapeutic peptides and other biologically active molecules.

Synthetic Pathways and Methodologies

The synthesis of this compound is typically approached through a multi-step process commencing from the readily available amino acid L-serine. The most common synthetic route involves a sequence of protection and saponification steps. An alternative, more direct approach involves the Boc-protection of commercially available O-tert-butyl-L-serine (H-Ser(tBu)-OH).

A prevalent industrial synthesis pathway is outlined below:

Boc-Ser(tBu)-OH: A Comprehensive Technical Guide for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-(tert-Butoxycarbonyl)-O-tert-butyl-L-serine, commonly known as Boc-Ser(tBu)-OH, is a pivotal amino acid building block in modern organic and medicinal chemistry. Its dual-protection strategy, featuring the acid-labile Boc group on the α-amino function and the robust tert-butyl ether protecting the side-chain hydroxyl group, offers exceptional versatility and orthogonality in complex synthetic routes. This technical guide provides an in-depth overview of the chemical properties, synthesis applications, and detailed experimental protocols for this compound, with a focus on its role in solid-phase peptide synthesis (SPPS). This document is intended to serve as a comprehensive resource for researchers, chemists, and professionals involved in peptide synthesis and drug development, facilitating the efficient and successful incorporation of this versatile building block into sophisticated molecular architectures.

Introduction

The precise construction of peptides and other complex organic molecules is fundamental to advancements in therapeutics, materials science, and biotechnology.[1] The choice of protecting groups for reactive functionalities is a critical determinant of the success of a synthetic strategy. This compound has emerged as a cornerstone in this field due to its unique orthogonal protection scheme.[1] The tert-butoxycarbonyl (Boc) group provides temporary protection for the amine, which can be selectively removed under acidic conditions, while the tert-butyl (tBu) ether on the serine hydroxyl group offers stability against a wide range of reagents, including the basic conditions often employed in other synthetic steps.[2][3]

This guide will systematically detail the properties of this compound, its handling, and its application in the synthesis of peptides, with a particular focus on the widely used Boc-based solid-phase peptide synthesis (SPPS).

Physicochemical and Spectroscopic Properties

This compound is most commonly available as a dicyclohexylammonium (DCHA) salt to enhance its crystallinity, stability, and ease of handling.[4][5] The free acid form is not crystalline.[5] Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₂₃NO₅ (Free Acid) | [6] |

| Molecular Weight | 261.31 g/mol (Free Acid) | [6] |

| CAS Number | 13734-38-8 (Free Acid) | [7] |

| Appearance | White to off-white powder (DCHA salt) | [5] |

| Melting Point | 161-164 °C (DCHA salt) | [5][8] |

| Optical Rotation [α]20/D | +24.5 ± 1.5° (c=1% in DMF) (DCHA salt) | [8] |

| Storage Temperature | 2-8°C | [8] |

| Solubility | Soluble in DMF, DCM, THF (Free Acid) | [2] |

Core Applications in Organic Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides.[2] The orthogonal nature of the Boc and tBu protecting groups is critical for the stepwise elongation of the peptide chain.[1]

Solid-Phase Peptide Synthesis (SPPS)

In Boc-based SPPS, the peptide chain is assembled on a solid support (resin). Each cycle of amino acid addition involves two key steps:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using an acid, typically trifluoroacetic acid (TFA).[9]

-

Coupling: The next Boc-protected amino acid, in this case, this compound, is activated and coupled to the newly freed N-terminus of the peptide chain.[4]

The tBu group on the serine side chain remains intact during the repetitive TFA treatments used for Boc deprotection, thus preventing unwanted side reactions at the hydroxyl group.[10]

Synthesis of Biologically Active Peptides and Therapeutics

This compound and its D-enantiomer, Boc-D-Ser(tBu)-OH, are crucial building blocks in the synthesis of numerous biologically active peptides and approved pharmaceutical drugs.

-

Buserelin: This synthetic analogue of gonadotropin-releasing hormone (GnRH) is used in the treatment of hormone-responsive cancers. The synthesis of Buserelin utilizes Boc-D-Ser(tBu)-OH, contributing to the peptide's enhanced metabolic stability.[11]

-

Somatostatin Analogues: These peptides are used in the treatment of various tumors and hormonal disorders. Syntheses of somatostatin and its analogues have incorporated Boc-protected serine derivatives.[5][12]

-

Enfuvirtide: An HIV fusion inhibitor, this 36-amino acid peptide's complex synthesis involves the use of this compound as one of its building blocks in a fragment-based approach.[2][6]

Experimental Protocols

The following sections provide detailed methodologies for the key steps involving this compound in a typical Boc-SPPS workflow.

Conversion of this compound·DCHA Salt to the Free Acid

Prior to its use in coupling reactions, the DCHA salt must be converted to the free acid.[4]

Materials:

-

This compound·DCHA salt

-

Dichloromethane (DCM) or Ethyl Acetate

-

10% aqueous citric acid or potassium bisulfate (KHSO₄), ice-cold

-

Deionized water

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the this compound·DCHA salt in DCM or ethyl acetate.[4]

-

Acidic Wash: Transfer the solution to a separatory funnel and wash three times with an equal volume of ice-cold 10% aqueous citric acid or KHSO₄. This step protonates the dicyclohexylamine, rendering it water-soluble and facilitating its removal from the organic phase.[4]

-

Water Wash: Wash the organic layer with an equal volume of deionized water to remove residual acid.[4]

-

Brine Wash: Perform a final wash with an equal volume of brine to remove the majority of the water from the organic layer.[4]

-

Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filtration and Evaporation: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to yield the free acid of this compound as a solid or oil.[4]

-

Verification: Confirm the complete removal of DCHA by ensuring the product fully dissolves in the coupling reaction solvent.

N-Terminal Boc Deprotection

This protocol describes the removal of the N-terminal Boc group from a peptide-resin.

Materials:

-

Boc-protected peptide-resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

-

Isopropanol

-

Solid-phase synthesis reaction vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM.

-

Pre-wash: Wash the resin with DCM.

-

Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, then drain. Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.[4]

-

Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then again with DCM to remove residual TFA.[4]

-

Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin twice with a 5-10% solution of DIEA in DCM or DMF for 2 minutes each time.[4]

-

Final Wash: Wash the resin with DCM to remove excess DIEA. The resin is now ready for the coupling step.

Coupling of this compound